molecular formula C9H6N4O B15345460 3-Amino-2-quinoxalinecarbonitrile, 1-oxide CAS No. 500889-07-6

3-Amino-2-quinoxalinecarbonitrile, 1-oxide

Cat. No.: B15345460
CAS No.: 500889-07-6
M. Wt: 186.17 g/mol
InChI Key: HKJYMNNVHHEJGY-UHFFFAOYSA-N
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Description

3-Amino-2-quinoxalinecarbonitrile, 1-oxide is a heterocyclic compound with the molecular formula C9H6N4O2. It is a derivative of quinoxaline, characterized by the presence of an amino group at the 3-position, a cyano group at the 2-position, and an oxide group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-quinoxalinecarbonitrile, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with diethyl oxalate to form quinoxaline-2,3-dione, which is then treated with hydroxylamine to introduce the 1-oxide group. Subsequent reaction with cyanogen bromide introduces the cyano group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-quinoxalinecarbonitrile, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-Amino-2-quinoxalinecarbonitrile, 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-quinoxalinecarbonitrile, 1-oxide involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, causing damage and inhibiting replication. It also generates reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. These mechanisms contribute to its antimicrobial and antitumor activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-quinoxalinecarbonitrile, 1-oxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.

Properties

CAS No.

500889-07-6

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

3-amino-1-oxidoquinoxalin-1-ium-2-carbonitrile

InChI

InChI=1S/C9H6N4O/c10-5-8-9(11)12-6-3-1-2-4-7(6)13(8)14/h1-4H,(H2,11,12)

InChI Key

HKJYMNNVHHEJGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=[N+]2[O-])C#N)N

Origin of Product

United States

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